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Head-to-Head Comparison of EED Inhibitors in
Clinical Development

A comprehensive analysis of clinical-stage EED inhibitors, offering insights into their
therapeutic potential and developmental progress for researchers, scientists, and drug
development professionals.

In the landscape of epigenetic drug development, inhibitors targeting the Embryonic Ectoderm
Development (EED) protein, a core component of the Polycomb Repressive Complex 2
(PRC2), have emerged as a promising therapeutic strategy. By allosterically inhibiting the
PRC2 complex, these molecules aim to reactivate aberrantly silenced tumor suppressor genes,
offering a novel approach to cancer therapy and the treatment of other diseases. Several EED
inhibitors have advanced into clinical trials, each with unique characteristics and targeting
distinct indications. This guide provides a head-to-head comparison of four prominent EED
inhibitors in clinical development: MAK683, APG-5918, FTX-6058, and ORIC-944, based on
publicly available clinical trial data.

Mechanism of Action: A Shared Pathway

EED inhibitors function by disrupting the allosteric activation of the PRC2 complex. The PRC2
complex, comprising EZH2, SUZ12, and EED, is responsible for the trimethylation of histone
H3 on lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing. EED's role
is to bind to existing H3K27me3 marks, which in turn stabilizes and enhances the catalytic
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activity of EZH2, the methyltransferase subunit. EED inhibitors bind to the H3K27me3-binding
pocket of EED, preventing this interaction and thereby destabilizing the PRC2 complex and
inhibiting its methyltransferase activity. This leads to the reactivation of previously silenced
genes, including tumor suppressors.
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Clinical Trial Landscape: A Comparative Overview

The clinical development of EED inhibitors spans a range of indications, from various cancers
to hemoglobinopathies. The following tables summarize the available quantitative data from the
clinical trials of MAK683, FTX-6058, and ORIC-944. Data for APG-5918 is limited to preclinical
and early clinical trial initiation information.

Table 1: Overview of EED Inhibitors in Clinical Trials
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. . _ Current
o Clinical Trial Primary
Inhibitor Developer -~ o Development
Identifier(s) Indication(s)
Phase
Advanced
Malignancies
MAK®683 Novartis NCT02900651 (DLBCL, Phase 1/2
Epithelioid
Sarcoma, etc.)
Advanced Solid
Ascentage NCT04894348, Tumors and
APG-5918 ) Phase 1
Pharma NCT05415098 Hematologic
Malignancies
Fulcrum NCT04559853, Sickle Cell
FTX-6058 _ _ Phase 1b
Therapeutics NCT05169580 Disease
Metastatic
Castration-
ORIC
ORIC-944 _ NCT05413421 Resistant Phase 1b
Pharmaceuticals

Prostate Cancer
(mCRPC)

Table 2: Efficacy Data from Clinical Trials
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-~ _ Patient Key Efficacy
Inhibitor Trial ) ) Results
Population Endpoint(s)
ORR: 5.8% (90%
Cl: 2.52-
11.03%). Median
Overall
PFS: 1.9 months
Advanced Response Rate
NCT02900651[1] _ _ _ (90% CI: 1.8-
MAK®683 Malignancies (ORR), Median o
[2] ) 2.3). Clinical
(n=139) Progression-Free o
) activity observed
Survival (PFS) )
in DLBCL and
Epithelioid
Sarcoma.
Mean absolute
] ] increase in HbF
Sickle Cell Change in Fetal
PIONEER ) ) ] of 8.6% from
FTX-6058 Disease (n=16 in  Hemoglobin )
(Phase 1b)[3][4] baseline at 12
12mg cohort) (HbF) levels )
weeks in the
12mg cohort.
Confirmed
NCT05413421 PSA50 response
) o PSA50 and
(in combination rate: 47%.
ORIC-944 _ MCRPC (n=17) PSA90 _
with AR Confirmed
o Response Rates
inhibitors)[5][6] PSA90 response

rate: 24%.

Table 3: Safety and Tolerability Data from Clinical Trials
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Key Adverse Events  Dose-Limiting
(AEs) Toxicities (DLTs)

Inhibitor Trial

Neutropenia,

thrombocytopenia, )
_ Thrombocytopenia
anemia (Grade 3/4). )
MAK683 NCT02900651[1][2] ) (4.9%), febrile
70.5% of patients )
neutropenia (3.3%).
reported drug-related

AEs.

Generally well-
PIONEER (Phase 1b)  tolerated with no Not reported in the

[3] treatment-related available data.

FTX-6058

serious AEs observed.

Primarily mild to

moderate

gastrointestinal-

related AEs (e.qg., Not reported in the
ORIC-944 NCT05413421[6] _ _

diarrhea). One Grade available data.

3 diarrhea reported.

No Grade 4 or 5

treatment-related AEs.

Experimental Protocols: A Glimpse into Clinical Trial
Design

The design of clinical trials for EED inhibitors is tailored to their specific indications and
developmental stages. Below are summaries of the methodologies for the key clinical trials
cited.

MAK683 (NCT02900651)[3][7]

o Study Design: A Phase 1/2, multicenter, open-label, dose-escalation and expansion study.

o Objectives: The primary objectives of the Phase 1 portion were to determine the maximum
tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) and to assess the safety
and tolerability of MAK683. The Phase 2 portion was intended to evaluate anti-tumor activity.
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Patient Population: Adult patients with advanced malignancies, including Diffuse Large B-cell
Lymphoma (DLBCL), nasopharyngeal carcinoma, gastric cancer, ovarian cancer, prostate
cancer, and sarcoma, for whom no further effective standard treatment is available.

Intervention: MAK683 administered orally, once or twice daily, in 28-day cycles.

Key Assessments: Safety was monitored through the incidence and severity of adverse
events (AEs) and dose-limiting toxicities (DLTs). Pharmacokinetics (PK) were assessed
through sequential blood sampling. Pharmacodynamics (PD) were evaluated by measuring
changes in H3K27me3 levels in peripheral blood monocytes and tumor biopsies. Efficacy
was assessed by overall response rate (ORR) and progression-free survival (PFS).

FTX-6058 (PIONEER Trial - NCT04559853, NCT05169580)
[3][4][8]

o Study Design: A Phase 1b, open-label, multi-center, dose-ranging study.

Objectives: To establish proof-of-concept that an oral EED inhibitor can induce fetal
hemoglobin (HbF) in people with sickle cell disease (SCD) and to assess the safety,
tolerability, pharmacokinetics, and pharmacodynamic effects of FTX-6058.

Patient Population: Adults with SCD.

Intervention: FTX-6058 administered orally once daily at various dose levels (e.g., 2mg,
6mg, 12mg, 20mg).

Key Assessments: The primary endpoints were safety and tolerability. The key efficacy
endpoint was the change in HbF levels from baseline. Other assessments included markers
of hemolysis and erythropoiesis.

ORIC-944 (NCT05413421)[5][6][9]

o Study Design: A Phase 1/1b, open-label, multicenter, dose-escalation and expansion study.

o Objectives: To establish the safety and preliminary antitumor activity of ORIC-944 as a single
agent and in combination with Androgen Receptor Pathway Inhibitors (ARPIS).
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» Patient Population: Patients with metastatic castration-resistant prostate cancer (nCRPC).

¢ Intervention: ORIC-944 administered orally, once daily, as a single agent or in combination
with ARPIs such as apalutamide or darolutamide.

o Key Assessments: Safety was the primary endpoint. Efficacy was assessed through
prostate-specific antigen (PSA) response rates (PSA50 and PSA90), clinical benefit rate,
objective response rate, and duration of response.
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General Experimental Workflow for EED Inhibitor Clinical Trials
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Logical Relationships of EED Inhibitor Development
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Head-to-head comparison of different EED inhibitors in
clinical trials.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11928728#head-to-head-comparison-of-different-
eed-inhibitors-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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